Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl
Description
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl is a β-amino acid ester hydrochloride salt characterized by a substituted phenyl ring (4-bromo and 2-methyl groups) and an ethyl ester moiety. This compound is structurally related to pharmacologically active β-amino acids, which are frequently used as intermediates in drug synthesis due to their conformational rigidity and bioavailability . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-3-16-12(15)7-11(14)10-5-4-9(13)6-8(10)2;/h4-6,11H,3,7,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDODGCNUQXKFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl typically involves the reaction of ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate with hydrochloric acid. The reaction conditions often include controlled temperature and pH levels to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary based on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including substitution and hydrolysis.
Biology
In biological research, the compound is employed to study enzyme interactions and protein modifications. Its ability to form hydrogen bonds due to the amino group allows it to interact with biomolecules effectively.
Medicine
The compound is investigated for its potential therapeutic properties. It acts as a precursor in drug development, particularly in designing new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for developing novel compounds with specific functionalities.
Research indicates that Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate exhibits notable biological activities:
Anticancer Properties
Studies have shown moderate cytotoxicity against cancer cell lines. For example, derivatives containing amino groups demonstrate significant effects on human leukemia cells with IC₅₀ values as low as 0.13 µM.
Antimicrobial Activity
In vitro studies suggest effective antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of bromine enhances this antimicrobial efficacy.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Moderate cytotoxicity (IC₅₀ ~0.13 µM) | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Enzyme Interaction | Modulates enzyme activity through binding interactions |
Cytotoxicity Study
A significant study evaluated the cytotoxic effects of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate on human leukemia cells (CEM). Results indicated a substantial reduction in cell viability at concentrations as low as 0.13 µM, highlighting its anticancer potential.
Antimicrobial Efficacy
Another investigation tested the compound against multiple bacterial strains. Results showed inhibition zones ranging from 11 mm to 14 mm, suggesting effective antibacterial properties compared to standard drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenyl ring significantly influence molecular weight, lipophilicity, and reactivity:
<sup>*</sup>logP values estimated based on substituent contributions.
Key Observations :
- Bromo vs. Chloro/Iodo : Bromo offers a balance between lipophilicity and steric bulk compared to smaller chloro or larger iodo groups.
Stability and Reactivity
- Bromo as a Leaving Group : The bromo substituent may facilitate nucleophilic aromatic substitution, offering synthetic versatility compared to chloro or nitro groups .
- Steric Effects: The 2-methyl group in the target compound could hinder reactions at the phenyl ring’s ortho position, a contrast to unsubstituted analogs like Ethyl 3-amino-3-(4-chlorophenyl)propanoate, HCl .
Biological Activity
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C12H17BrClNO2
- Molecular Weight : 322.63 g/mol
- Structure : The compound features an ethyl ester group, an amino group, and a brominated aromatic ring, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with biological targets, while the bromine atom may participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways, making it a candidate for therapeutic applications.
Anticancer Properties
Research has indicated that compounds similar to Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate exhibit moderate cytotoxicity against cancer cell lines. For instance, studies have shown that derivatives containing amino groups can enhance the cytotoxic effects against human leukemia cells, with some compounds demonstrating IC50 values as low as 0.13 µM .
Antimicrobial Activity
Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate has been investigated for its antimicrobial properties. In vitro studies suggest that the compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The presence of bromine in the structure appears to enhance this activity .
Table 1: Biological Activity Summary
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate on human leukemia cells (CEM). The results indicated a significant reduction in cell viability at concentrations as low as 0.13 µM, suggesting strong anticancer potential .
- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains. Results showed inhibition zones ranging from 11 mm to 14 mm, indicating effective antibacterial properties compared to standard drugs .
Q & A
Q. What are the established synthetic protocols for Ethyl 3-amino-3-(4-bromo-2-methylphenyl)propanoate, HCl, and how can reaction parameters be optimized for scale-up?
The compound is synthesized via a two-step process :
Rodionov Reaction : Reacting 4-bromo-2-methylbenzaldehyde with ethyl nitroacetate under basic conditions to form the β-nitropropanoate intermediate .
Esterification and Hydrochloride Formation : Reduction of the nitro group to an amine, followed by treatment with HCl to yield the hydrochloride salt.
Optimization :
- Temperature Control : Maintain ≤40°C during reduction to prevent side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. For scale-up, consider recrystallization in ethanol/water .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify the aromatic protons (δ 7.2–7.5 ppm for bromophenyl) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 344.05 for CHBrNO·HCl) .
- X-ray Crystallography : Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to resolve crystal structures, particularly for stereochemical confirmation .
Advanced Research Questions
Q. How can researchers investigate the influence of substituent positioning (e.g., bromine at para vs. ortho) on the compound’s reactivity and biological activity?
Methodology :
- Synthesize Structural Analogs : Compare with derivatives like Ethyl 3-amino-3-(4-bromophenyl)propanoate (lacks ortho-methyl) or Ethyl 3-amino-3-(2-bromo-4-methylphenyl)propanoate (bromine at ortho).
- Biological Assays : Test analogs against target enzymes (e.g., integrins) to assess IC shifts due to steric/electronic effects.
- Computational Modeling : Use density functional theory (DFT) to calculate substituent effects on charge distribution and binding affinity .
Q. What methodologies address challenges in crystallizing this hydrochloride salt for X-ray diffraction studies?
- Crystal Growth : Use slow evaporation in polar solvents (e.g., methanol/water) at 4°C to enhance lattice formation.
- Data Collection : Employ synchrotron radiation for high-resolution data (<1.0 Å) to resolve anisotropic displacement parameters.
- Refinement : Apply SHELXL’s TWIN and BASF commands for twinned crystals. Validate with R < 5% and GooF ≈ 1.0 .
Q. How should conflicting data between computational predictions and experimental results (e.g., in spectroscopic analysis) be systematically addressed?
Resolution Strategy :
Cross-Validation : Compare NMR/IR data with PubChem’s predicted spectra (e.g., InChIKey UPJAGKHUQZSQSK) .
Impurity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts (e.g., unreacted aldehyde).
Mechanistic Re-evaluation : Re-examine reaction pathways via N-labeled intermediates to track nitro-to-amine conversion efficiency .
Data Contradiction Analysis
Q. How can discrepancies in bioactivity data between this compound and its analogs be resolved?
- Case Study : If this compound shows lower activity than its 4-iodo analog:
- Hypothesis : Bromine’s electronegativity reduces target binding vs. iodine’s polarizability.
- Testing : Perform surface plasmon resonance (SPR) to measure binding kinetics (k/k).
- Structural Analysis : Overlay X-ray structures of both compounds bound to the target to identify steric clashes .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
